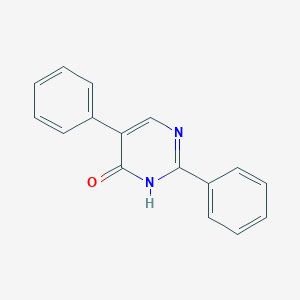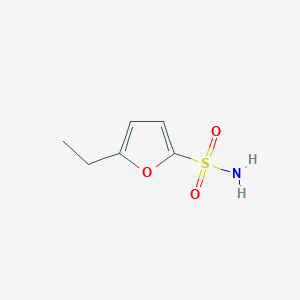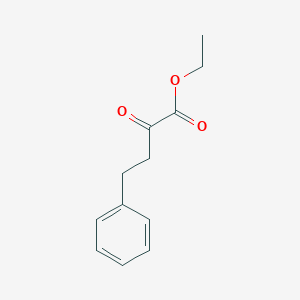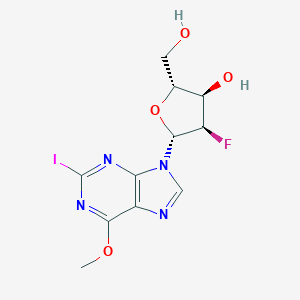
9-(2-Deoxy-2-fluororibofuranosyl)-2-iodo-6-methoxypurine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Deoxy-2-fluororibofuranosyl)-2-iodo-6-methoxypurine, commonly known as FIAU, is a synthetic nucleoside analog that has been extensively studied for its potential applications in scientific research. FIAU is structurally similar to natural nucleosides and can be incorporated into DNA and RNA during replication, leading to a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of FIAU involves its incorporation into DNA and RNA during replication. Once incorporated, FIAU can cause DNA damage and cell death through a variety of mechanisms, including the induction of apoptosis and the inhibition of DNA synthesis.
Biochemical and Physiological Effects:
FIAU has a range of biochemical and physiological effects, including the induction of DNA damage, the inhibition of DNA synthesis, and the activation of apoptosis. These effects are dependent on the concentration of FIAU and the specific cell type in which it is used.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FIAU is its ability to selectively target cancer cells that express TK. This allows for targeted destruction of cancer cells, while leaving healthy cells intact. However, FIAU also has limitations, including its potential toxicity at high concentrations and its limited effectiveness in certain types of cancer cells.
Direcciones Futuras
There are several future directions for research on FIAU, including the development of new synthetic methods for its production, the optimization of its use in gene therapy and cancer research, and the exploration of its potential use in other areas of scientific research, such as viral imaging and drug discovery. Additionally, further research is needed to better understand the biochemical and physiological effects of FIAU, as well as its potential limitations and side effects.
Métodos De Síntesis
The synthesis of FIAU involves several steps, including the conversion of ribose to 2-deoxyribose, the introduction of a fluorine atom at the C-2 position, and the addition of an iodine atom at the C-2 position of the purine ring. The final product is obtained through methylation of the hydroxyl group at the C-6 position of the purine ring.
Aplicaciones Científicas De Investigación
FIAU has been used in a wide range of scientific research applications, including gene therapy, cancer research, and viral imaging. In gene therapy, FIAU is used as a prodrug that is selectively activated by the enzyme thymidine kinase (TK), which is expressed in certain types of cancer cells. Once activated, FIAU can cause DNA damage and cell death, leading to the destruction of cancer cells.
In cancer research, FIAU is used as a tracer to monitor the activity of TK in vivo. This allows researchers to track the growth and spread of cancer cells, as well as the effectiveness of various treatments. FIAU has also been used in viral imaging, where it is incorporated into the DNA of viruses and used to track their movement and replication within living cells.
Propiedades
Número CAS |
150863-85-7 |
|---|---|
Nombre del producto |
9-(2-Deoxy-2-fluororibofuranosyl)-2-iodo-6-methoxypurine |
Fórmula molecular |
C11H12FIN4O4 |
Peso molecular |
410.14 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(2-iodo-6-methoxypurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H12FIN4O4/c1-20-9-6-8(15-11(13)16-9)17(3-14-6)10-5(12)7(19)4(2-18)21-10/h3-5,7,10,18-19H,2H2,1H3/t4-,5-,7-,10-/m1/s1 |
Clave InChI |
RZNPNDVANHIBAN-QYYRPYCUSA-N |
SMILES isomérico |
COC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)I |
SMILES |
COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)F)I |
SMILES canónico |
COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)F)I |
Otros números CAS |
150863-85-7 |
Sinónimos |
9-(2-deoxy-2-fluororibofuranosyl)-2-iodo-6-methoxypurine 9-DFR-2-I-6-MP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




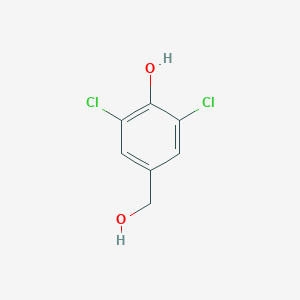


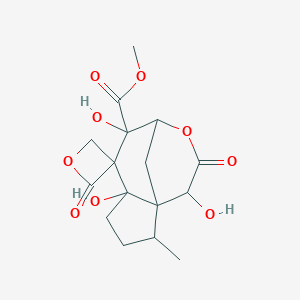
![(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B114660.png)


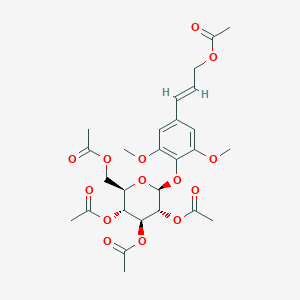
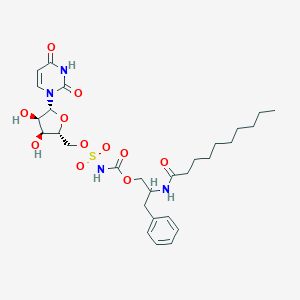
silane](/img/structure/B114667.png)
